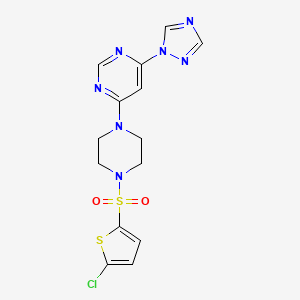

4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-sulfonyl moiety and a 1,2,4-triazole group. The 1,2,4-triazole substituent at the 6-position of the pyrimidine core enhances the molecule’s ability to participate in π-π stacking and hydrogen-bonding interactions, which are critical for biological activity.

Properties

IUPAC Name |

4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN7O2S2/c15-11-1-2-14(25-11)26(23,24)21-5-3-20(4-6-21)12-7-13(18-9-17-12)22-10-16-8-19-22/h1-2,7-10H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMNPQDGYUKEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has shown significant inhibition of falcipains (cysteine proteases) involved in the malaria parasite Plasmodium falciparum lifecycle. Additionally, its triazole component contributes to anti-inflammatory and neuroprotective effects through modulation of signaling pathways such as NF-kB and apoptosis regulation .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit potent antibacterial activity against various pathogens. For instance, studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial folate synthesis pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that this compound can reduce neuroinflammation and promote neuronal survival under stress conditions such as oxidative stress or ischemia. It achieves this by modulating inflammatory cytokines like TNF-α and inhibiting nitric oxide production in microglial cells .

Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study A (2020) | Inhibition of falcipains in Plasmodium falciparum | Antimalarial |

| Study B (2021) | Induction of apoptosis in cancer cell lines | Anticancer |

| Study C (2022) | Reduction of inflammatory markers in microglial cells | Neuroprotective |

Comparison with Similar Compounds

4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

- Key Features : The sulfonyl group is derived from 1-methylimidazole, which introduces a basic nitrogen atom, contrasting with the 5-chlorothiophene-sulfonyl group in the target compound. The trifluoromethyl group at the 6-position of pyrimidine enhances lipophilicity compared to the triazole substituent .

- Potential Impact: The trifluoromethyl group may improve blood-brain barrier penetration, while the imidazole-sulfonyl moiety could alter binding affinity in enzyme-active sites.

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

- Key Features : The piperazine is linked to a thiadiazole ring, which is smaller and more rigid than the 5-chlorothiophene-sulfonyl group. The pyrimidine core has a methyl group and a pyrazole substituent, differing from the triazole in the target compound .

Pyrimidine Core Modifications

4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

- Key Features : The methylsulfanyl group at the 2-position is electron-donating, contrasting with the electron-withdrawing sulfonyl group in the target compound. The thiadiazole-piperazine substituent provides a distinct electronic profile .

- Potential Impact: Methylsulfanyl may increase metabolic stability but reduce hydrogen-bonding capacity compared to sulfonyl groups.

Tabulated Comparison of Key Compounds

Research Findings and Pharmacological Implications

- Triazole vs.

- Sulfonyl vs. Thiadiazole : The 5-chlorothiophene-sulfonyl group’s electron-withdrawing nature could improve binding to enzymes requiring charge stabilization, whereas thiadiazole-containing analogs may favor hydrophobic pockets .

- Piperazine Flexibility : Piperazine’s conformational flexibility allows adaptation to diverse binding sites, but bulkier substituents (e.g., 5-chlorothiophene-sulfonyl) may restrict this flexibility, favoring specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.